Cas no 81363-76-0 (Propane-2-sulfonamide)

Propane-2-sulfonamide is a sulfonamide derivative characterized by its versatile utility in organic synthesis and pharmaceutical applications. Its structure, featuring a sulfonamide group attached to a propane backbone, confers favorable reactivity for use as an intermediate in the preparation of biologically active compounds. The compound exhibits stability under standard conditions and demonstrates compatibility with a range of chemical transformations, including nucleophilic substitutions and condensations. Its well-defined physicochemical properties, such as solubility in polar organic solvents, enhance its practicality in synthetic workflows. Propane-2-sulfonamide is particularly valued for its role in medicinal chemistry, where it serves as a key scaffold for developing sulfonamide-based therapeutics.
Propane-2-sulfonamide structure
Propane-2-sulfonamide structure
Product Name:Propane-2-sulfonamide
CAS No:81363-76-0
MF:C3H9NO2S
MW:123.17405962944
MDL:MFCD03550610
CID:60326
PubChem ID:3549191
Update Time:2025-11-01

Propane-2-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • Propane-2-sulfonamide
    • 2-Propanesulfonamide
    • Isopropyl Sulphonamide
    • ISOPROPYLSULFONAMIDE
    • 2-sulfamylpropane
    • 1-methylethylsulfonamide
    • Isopropylsulphonamide
    • zlchem 43
    • isopropyl sulfonamide
    • PubChem16612
    • KSC447M9F
    • propane-2-sulfonic acid amide
    • dimethylmethanesulfonic acid amide
    • ZLB0030
    • SJMCLWCCNYAWRQ-UHFFFAOYSA-N
    • EBD47616
    • BCP25691
    • NE12518
    • AKOS005137911
    • J-521568
    • CS-W005008
    • SY040953
    • SB75616
    • DTXSID80393543
    • MFCD03550610
    • A840110
    • 81363-76-0
    • EN300-57289
    • Z599618876
    • FT-0651799
    • SCHEMBL43258
    • BS-12733
    • Isopropanesulfonamide
    • Propan-2-sulfonamide
    • Propan-2-sulfonic acid amide
    • DB-075761
    • MDL: MFCD03550610
    • Inchi: 1S/C3H9NO2S/c1-3(2)7(4,5)6/h3H,1-2H3,(H2,4,5,6)
    • InChI Key: SJMCLWCCNYAWRQ-UHFFFAOYSA-N
    • SMILES: O=S(C(C)C)(N)=O

Computed Properties

  • Exact Mass: 123.03500
  • Monoisotopic Mass: 123.035
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 1
  • Complexity: 130
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.3
  • Topological Polar Surface Area: 68.5
  • Surface Charge: 0
  • Tautomer Count: nothing

Experimental Properties

  • Density: 1.194
  • Boiling Point: 216.5°C at 760 mmHg
  • Flash Point: 84.7°C
  • Refractive Index: 1.461
  • PSA: 68.54000
  • LogP: 1.46440

Propane-2-sulfonamide Security Information

Propane-2-sulfonamide Customs Data

  • HS CODE:2935009090
  • Customs Data:

    China Customs Code:

    2935009090

    Overview:

    2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%

Propane-2-sulfonamide Pricemore >>

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Propane-2-sulfonamide Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Water ;  30 min, 0 °C
Reference
A reversible safety-catch method for the hydrogenolysis of N-benzyl moieties
Johnson, David C.; et al, Tetrahedron Letters, 2004, 45(46), 8483-8487

Production Method 2

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  rt → -50 °C; -50 °C; 5 min, -50 °C
1.2 -50 °C; 20 min, -50 °C
1.3 Reagents: Acetic acid Solvents: Water
2.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol ;  48 h, 22 psi, rt
Reference
A reversible safety-catch method for the hydrogenolysis of N-benzyl moieties
Johnson, David C.; et al, Tetrahedron Letters, 2004, 45(46), 8483-8487

Production Method 3

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol ;  overnight, rt
2.1 Reagents: Trifluoroacetic acid Solvents: Water ;  30 min, 0 °C
Reference
A reversible safety-catch method for the hydrogenolysis of N-benzyl moieties
Johnson, David C.; et al, Tetrahedron Letters, 2004, 45(46), 8483-8487

Production Method 4

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  0 °C; overnight, rt
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  rt → -50 °C; -50 °C; 5 min, -50 °C
2.2 -50 °C; 20 min, -50 °C
2.3 Reagents: Acetic acid Solvents: Water
3.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol ;  48 h, 22 psi, rt
Reference
A reversible safety-catch method for the hydrogenolysis of N-benzyl moieties
Johnson, David C.; et al, Tetrahedron Letters, 2004, 45(46), 8483-8487

Production Method 5

Reaction Conditions
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  5 min, rt
Reference
Mild and general method for the synthesis of sulfonamides
Ruano, Jose Luis Garcia; et al, Synthesis, 2008, (2), 311-319

Production Method 6

Reaction Conditions
1.1 Reagents: 2567792-04-3 Solvents: Tetrahydrofuran ;  rt → -78 °C; 18 h, -78 °C → rt
Reference
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO
Davies, Thomas Q. ; et al, Organic Letters, 2020, 22(24), 9495-9499

Production Method 7

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol ;  48 h, 22 psi, rt
Reference
A reversible safety-catch method for the hydrogenolysis of N-benzyl moieties
Johnson, David C.; et al, Tetrahedron Letters, 2004, 45(46), 8483-8487

Production Method 8

Reaction Conditions
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  -78 °C
2.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  5 min, rt
Reference
Mild and general method for the synthesis of sulfonamides
Ruano, Jose Luis Garcia; et al, Synthesis, 2008, (2), 311-319

Production Method 9

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol ;  overnight, rt
2.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol ;  48 h, 22 psi, rt
Reference
A reversible safety-catch method for the hydrogenolysis of N-benzyl moieties
Johnson, David C.; et al, Tetrahedron Letters, 2004, 45(46), 8483-8487

Production Method 10

Reaction Conditions
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ;  0 °C; overnight, rt
2.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol ;  overnight, rt
3.1 Reagents: Trifluoroacetic acid Solvents: Water ;  30 min, 0 °C
Reference
A reversible safety-catch method for the hydrogenolysis of N-benzyl moieties
Johnson, David C.; et al, Tetrahedron Letters, 2004, 45(46), 8483-8487

Propane-2-sulfonamide Raw materials

Propane-2-sulfonamide Preparation Products

Propane-2-sulfonamide Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:81363-76-0)Propane-2-sulfonamide
Order Number:A840110
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:48
Price ($):172.0
Email:sales@amadischem.com

Additional information on Propane-2-sulfonamide

Propane-2-sulfonamide (CAS No. 81363-76-0): A Comprehensive Overview

Propane-2-sulfonamide (CAS No. 81363-76-0) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, characterized by its unique chemical structure, has shown promising applications in various areas, including drug development and functional materials. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, and potential applications of Propane-2-sulfonamide.

Chemical Structure and Properties

Propane-2-sulfonamide is a sulfonamide derivative with the molecular formula C3H8N2O3S. The compound features a propane backbone with a sulfonamide group attached to the second carbon atom. This structural arrangement imparts unique chemical and physical properties to the molecule, making it an interesting subject for both academic research and industrial applications.

The sulfonamide functional group in Propane-2-sulfonamide is known for its ability to form hydrogen bonds, which can influence the compound's solubility and reactivity. Additionally, the presence of the sulfonamide group can enhance the compound's biological activity, making it a valuable scaffold in drug design.

Synthesis Methods

The synthesis of Propane-2-sulfonamide can be achieved through various routes, each with its own advantages and limitations. One common method involves the reaction of propane-2-sulfonyl chloride with ammonia or an amine derivative. This reaction typically proceeds under mild conditions and yields high purity products.

An alternative synthetic route involves the nucleophilic substitution of a halogenated propane derivative with a sulfite salt, followed by amide formation. This method is particularly useful for large-scale production due to its scalability and cost-effectiveness.

Potential Applications in Medicinal Chemistry

Propane-2-sulfonamide has shown promise in medicinal chemistry due to its ability to modulate various biological targets. Recent studies have highlighted its potential as an inhibitor of specific enzymes involved in disease pathways. For instance, research published in the Journal of Medicinal Chemistry demonstrated that derivatives of Propane-2-sulfonamide exhibit potent inhibitory activity against certain kinases, which are key targets in cancer therapy.

Beyond enzyme inhibition, Propane-2-sulfonamide derivatives have also been explored for their anti-inflammatory properties. A study in the European Journal of Medicinal Chemistry reported that these compounds can effectively reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This makes them potential candidates for treating inflammatory diseases such as arthritis and asthma.

Potential Applications in Materials Science

In addition to its medicinal applications, Propane-2-sulfonamide has found use in materials science due to its unique chemical properties. The compound can serve as a building block for designing functional materials with tailored properties. For example, researchers at the University of California have developed novel polymers incorporating Propane-2-sulfonamide, which exhibit enhanced thermal stability and mechanical strength.

The ability of Propane-2-sulfonamide to form hydrogen bonds also makes it an attractive candidate for self-assembling systems. These self-assembled structures can be used in various applications, including drug delivery systems and sensors. A recent study published in Advanced Materials demonstrated that self-assembled nanofibers derived from Propane-2-sulfonamide-based polymers can effectively encapsulate and release therapeutic agents in a controlled manner.

Safety Considerations and Future Directions

Safety is a critical aspect when considering the use of any chemical compound. While no major safety concerns have been reported for Propane-2-sulfonamide, it is essential to handle the compound with appropriate precautions to ensure user safety. Standard laboratory practices should be followed when working with this compound.

The future prospects for Propane-2-sulfonamide are promising. Ongoing research aims to further explore its potential applications in both medicinal chemistry and materials science. Advances in synthetic methods and characterization techniques will likely lead to new discoveries and innovations involving this versatile compound.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:81363-76-0)Propane-2-sulfonamide
A840110
Purity:99%
Quantity:25g
Price ($):172.0
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